5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography can be used .Scientific Research Applications
Structural Analysis and Molecular Interaction
- Research conducted by Rodier et al. (1994) explored the molecular structure of a related pyrazole compound, focusing on its planar structure and intramolecular hydrogen bonds, which contribute to understanding the chemical behavior and potential applications of such molecules (Rodier et al., 1994).
Synthesis and Characterization Techniques
- Viveka et al. (2016) provided insights into the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, which can be useful in understanding the synthesis processes and characterization techniques applicable to similar compounds, including 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole (Viveka et al., 2016).
Tautomerism Studies
- The study of tautomerism in NH-pyrazoles by Cornago et al. (2009) provides an understanding of the structural dynamics of pyrazole compounds, which is essential for their application in various scientific fields (Cornago et al., 2009).
Catalysis and Chemical Reactions
- Arbačiauskienė et al. (2011) explored the use of ethyl pyrazole-4-carboxylates in Pd-catalysed cross-coupling reactions, indicating their potential role as intermediates in the synthesis of complex molecules (Arbačiauskienė et al., 2011).
Biological Activities
- Research on tetra substituted pyrazolines by Govindaraju et al. (2012) examined their antimicrobial and antioxidant activities, suggesting a potential area of application for pyrazole derivatives in pharmaceutical research (Govindaraju et al., 2012).
Molecular Structure Analysis
- Fathima et al. (2014) focused on the crystal and molecular structure of a pyrazole-carbonitrile derivative, which is relevant for understanding the structural characteristics of similar compounds (Fathima et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-(dimethoxymethyl)-1-ethylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4-10-7(5-6-9-10)8(11-2)12-3/h5-6,8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBFDTWTYWGCPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652070 | |
Record name | 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole | |
CAS RN |
1170194-07-6 | |
Record name | 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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